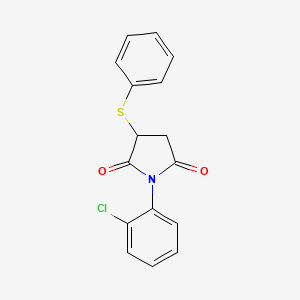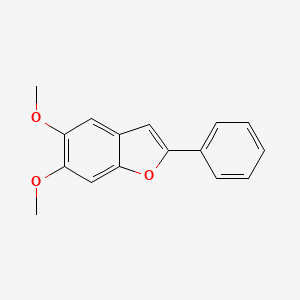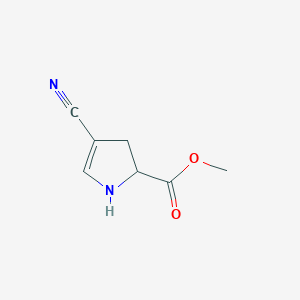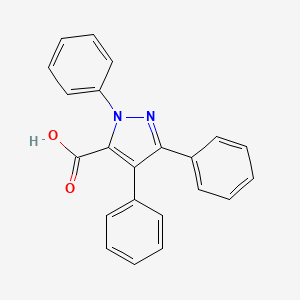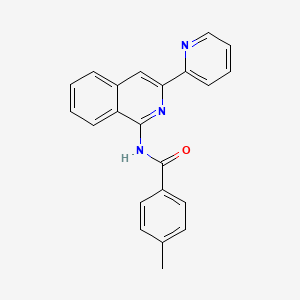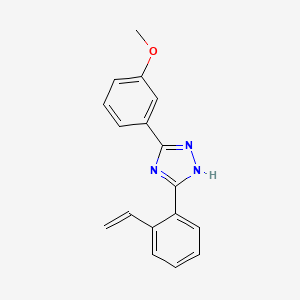
5-(2-ethenylphenyl)-3-(3-methoxyphenyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Methoxyphenyl)-3-(2-vinylphenyl)-1H-1,2,4-triazole: is a heterocyclic compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxyphenyl)-3-(2-vinylphenyl)-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.
Substitution Reactions: The methoxyphenyl and vinylphenyl groups are introduced through substitution reactions. This can be achieved using suitable aryl halides and vinyl derivatives in the presence of catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the vinyl group, converting it to an ethyl group.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the vinyl group.
Substitution: Electrophilic substitution reactions often use reagents such as bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Ethyl-substituted triazole.
Substitution: Various functionalized triazole derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
5-(3-Methoxyphenyl)-3-(2-vinylphenyl)-1H-1,2,4-triazole: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: The compound is used in research to understand its interactions with biological targets, such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 5-(3-Methoxyphenyl)-3-(2-vinylphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
DNA Interaction: The compound can intercalate into DNA, affecting replication and transcription processes.
Comparaison Avec Des Composés Similaires
5-(3-Methoxyphenyl)-3-(2-vinylphenyl)-1H-1,2,4-triazole: can be compared with other triazole derivatives:
5-Phenyl-1H-1,2,4-triazole: Lacks the methoxy and vinyl groups, resulting in different chemical properties and biological activities.
5-(4-Methoxyphenyl)-1H-1,2,4-triazole: Similar to the compound but with the methoxy group in a different position, leading to variations in reactivity and applications.
3-(2-Phenyl)-1H-1,2,4-triazole: Lacks the methoxy group, which affects its solubility and interaction with biological targets.
The unique combination of methoxyphenyl and vinylphenyl groups in 5-(3-Methoxyphenyl)-3-(2-vinylphenyl)-1H-1,2,4-triazole
Propriétés
Numéro CAS |
112206-13-0 |
|---|---|
Formule moléculaire |
C17H15N3O |
Poids moléculaire |
277.32 g/mol |
Nom IUPAC |
5-(2-ethenylphenyl)-3-(3-methoxyphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C17H15N3O/c1-3-12-7-4-5-10-15(12)17-18-16(19-20-17)13-8-6-9-14(11-13)21-2/h3-11H,1H2,2H3,(H,18,19,20) |
Clé InChI |
AKDCMIKKTIBIGO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=NNC(=N2)C3=CC=CC=C3C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-2-(3-nitrophenyl)-](/img/structure/B12885995.png)



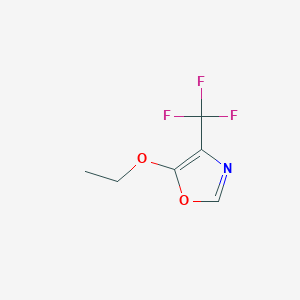
![3-[3-(Trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B12886039.png)
![2-(Difluoromethyl)-7-fluorobenzo[d]oxazole](/img/structure/B12886046.png)
![5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-[2-(2-thienyl)ethyl]-](/img/structure/B12886048.png)
